[1-(1-Aminoethyl)cyclopropyl]methanol [1-(1-Aminoethyl)cyclopropyl]methanol
Brand Name: Vulcanchem
CAS No.: 1896847-05-4
VCID: VC8251088
InChI: InChI=1S/C6H13NO/c1-5(7)6(4-8)2-3-6/h5,8H,2-4,7H2,1H3
SMILES: CC(C1(CC1)CO)N
Molecular Formula: C6H13NO
Molecular Weight: 115.17

[1-(1-Aminoethyl)cyclopropyl]methanol

CAS No.: 1896847-05-4

Cat. No.: VC8251088

Molecular Formula: C6H13NO

Molecular Weight: 115.17

* For research use only. Not for human or veterinary use.

[1-(1-Aminoethyl)cyclopropyl]methanol - 1896847-05-4

Specification

CAS No. 1896847-05-4
Molecular Formula C6H13NO
Molecular Weight 115.17
IUPAC Name [1-(1-aminoethyl)cyclopropyl]methanol
Standard InChI InChI=1S/C6H13NO/c1-5(7)6(4-8)2-3-6/h5,8H,2-4,7H2,1H3
Standard InChI Key IFKKEBDJRLRCKH-UHFFFAOYSA-N
SMILES CC(C1(CC1)CO)N
Canonical SMILES CC(C1(CC1)CO)N

Introduction

Chemical Identity and Structural Features

[1-(1-Aminoethyl)cyclopropyl]methanol (CAS: 1896847-05-4) has the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol . Its structure features a cyclopropane ring fused to an aminoethyl group (–CH₂CH₂NH₂) and a hydroxymethyl group (–CH₂OH). The InChIKey for this compound is KTBPXPGXDDKAGN-UHFFFAOYSA-N, which uniquely identifies its stereochemical configuration .

The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), enhancing the compound’s reactivity in ring-opening reactions and cycloadditions . The amino and hydroxyl groups provide polar functional handles for further derivatization, making the compound a versatile intermediate in organic synthesis.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight115.18 g/mol
Boiling PointNot reported
SolubilityLimited data; likely polar
FlammabilityHighly flammable (liquid)
Hazard ClassificationIrritant (skin/eyes)

The compound’s polar functional groups suggest solubility in polar solvents like methanol or water, though experimental data remain scarce. Its flammability necessitates storage in inert atmospheres and away from ignition sources .

Comparison with Structural Analogs

The compound’s uniqueness is evident when compared to analogs (data sourced from ):

Compound NameCAS NumberMolecular FormulaKey Differences
[1-(Aminomethyl)cyclopropyl]methanol45434-02-4C₅H₁₁NOShorter alkyl chain (methyl)
1-Cyclopropyl-1-phenylethanol5558-04-3C₁₁H₁₄OAromatic substituent
[1-(1-Phenylethyl)cyclopropyl]methanol2228477-97-0C₁₂H₁₆OBulkier phenyl group

The aminoethyl group in [1-(1-Aminoethyl)cyclopropyl]methanol enhances hydrogen-bonding capacity compared to methyl or phenyl analogs, influencing its reactivity and biological interactions .

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